(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring, a fluorophenyl group, and a methoxychromen-2-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The benzimidazole intermediate is then reacted with a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, in the presence of a base to form the desired fluorophenyl-substituted benzimidazole.
Formation of the Methoxychromen-2-imine Moiety: The final step involves the reaction of the fluorophenyl-substituted benzimidazole with a methoxychromen-2-imine precursor under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols.
Scientific Research Applications
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. For instance, it may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit specific enzymes or receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)-2-propen-1-one
- 1-(4-fluorophenyl)-3-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-propen-1-one
- 4-(1H-benzimidazol-2-yl)-1-[(3R)-1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]piperidinium
Uniqueness
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its methoxychromen-2-imine moiety, in particular, contributes to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-7-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O2/c1-28-17-11-6-14-12-18(22-26-19-4-2-3-5-20(19)27-22)23(29-21(14)13-17)25-16-9-7-15(24)8-10-16/h2-13H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWRNZFZNOSBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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